1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the difluoromethoxy group: This step typically involves the reaction of the triazole intermediate with a difluoromethoxy-containing reagent under controlled conditions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high stability and reactivity
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds such as:
3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares similar functional groups but differs in the core structure.
3-(difluoromethoxy)phenylacetylene: This compound has a similar difluoromethoxy group but a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13F5N4O2 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H13F5N4O2/c1-10-24-15(16(28)25-12-4-2-3-11(9-12)18(21,22)23)26-27(10)13-5-7-14(8-6-13)29-17(19)20/h2-9,17H,1H3,(H,25,28) |
InChI Key |
GRVSCHFINQZUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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